Bienvenue dans la boutique en ligne BenchChem!

2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Molecular weight Structurally distinct analog Physicochemical differentiation

2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 524724-73-0) is a heterocyclic building block featuring an imidazo[1,2-a]pyridine core with three key functional handles: a 4-bromophenyl group at position 2, a methyl substituent at position 8, and a reactive carbaldehyde at position 3. This compound belongs to a privileged scaffold class in medicinal chemistry, where the fused imidazo[1,2-a]pyridine system provides a rigid, planar core with two nitrogen atoms capable of serving as hydrogen bond acceptors, potentially enhancing target protein binding affinity.

Molecular Formula C15H11BrN2O
Molecular Weight 315.17
CAS No. 524724-73-0
Cat. No. B2810074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS524724-73-0
Molecular FormulaC15H11BrN2O
Molecular Weight315.17
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H11BrN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3
InChIKeyLVJACAVDQFDIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 524724-73-0): Core Scaffold & Procurement Baseline


2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 524724-73-0) is a heterocyclic building block featuring an imidazo[1,2-a]pyridine core with three key functional handles: a 4-bromophenyl group at position 2, a methyl substituent at position 8, and a reactive carbaldehyde at position 3 . This compound belongs to a privileged scaffold class in medicinal chemistry, where the fused imidazo[1,2-a]pyridine system provides a rigid, planar core with two nitrogen atoms capable of serving as hydrogen bond acceptors, potentially enhancing target protein binding affinity . The bromophenyl moiety enables cross-coupling diversification, while the aldehyde group serves as a versatile synthetic handle for condensation, reduction, or oxidation chemistries [1]. The 8-methyl substituent distinguishes it from simpler imidazo[1,2-a]pyridine-3-carbaldehyde analogs by altering both electronic properties and steric environment at the pyridine ring periphery .

Why Generic Imidazo[1,2-a]pyridine-3-carbaldehyde Substitution Fails: The Critical Role of the 8-Methyl Group in 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde


In-class imidazo[1,2-a]pyridine-3-carbaldehydes cannot be considered interchangeable procurement targets because the substituent position and identity on the pyridine ring profoundly affect both synthetic accessibility and downstream biological profile. The commercial availability of 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde as a pre-functionalized building block eliminates the need for late-stage Vilsmeier-Haack formylation of the corresponding 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine precursor, a transformation that requires careful stoichiometric control with DMF/POCl₃ and yields the target aldehyde directly at position 3 [1]. Analogs lacking the 8-methyl moiety (e.g., CAS 52236-69-8) or bearing the methyl at an alternative position (e.g., 7-methyl, CAS 727652-08-6) exhibit altered electronic distributions that influence the aldehyde group's reactivity in condensation reactions, as well as potential differences in passive membrane permeability and metabolic stability due to the methyl group's steric and lipophilic contribution . The quantitative evidence below demonstrates that these subtle structural differences translate into measurable variations in physicochemical properties, synthetic utility, and preliminary biological readouts.

Quantitative Differentiation of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 524724-73-0)


Molecular Weight Distinction: 8-Methyl Substitution Increases Mass by 14.03 Da vs. the 8-Unsubstituted Analog

Direct head-to-head comparison of the target compound's molecular weight with its 8-unsubstituted analog, 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 52236-69-8), reveals a predictable mass difference of 14.03 Da arising from the additional methyl group at position 8 . This mass shift is critical for mass spectrometry-based identification, HPLC purity analysis, and any quantitative NMR or LC-MS workflows where isobaric or near-isobaric impurities could confound analytical results. Procurement of the correct methylated variant ensures downstream analytical traceability.

Molecular weight Structurally distinct analog Physicochemical differentiation

Regioisomeric Methyl Positioning: 8-Methyl vs. 7-Methyl Substitution Creates Non-Interchangeable Synthetic Intermediates

Within the 2-(4-bromophenyl)-methylimidazo[1,2-a]pyridine-3-carbaldehyde series, the position of the methyl substituent on the pyridine ring defines distinct chemical entities with separate CAS numbers and synthetic handling properties. The target compound carries the methyl at position 8 (CAS 524724-73-0), while the regioisomer bearing the methyl at position 7 is registered as CAS 727652-08-6 . Both share identical molecular formula (C₁₅H₁₁BrN₂O) and nearly identical molecular weight (315.17 vs. 315.16 g/mol), making them indistinguishable by mass spectrometry alone but functionally non-interchangeable due to differences in steric encumbrance and electronic distribution that affect the aldehyde group's reactivity in condensation chemistries and the bromophenyl group's performance in metal-catalyzed cross-couplings .

Regioisomer Structure-activity relationship (SAR) Synthetic intermediate

Halogen-Dependent Reactivity: 4-Bromophenyl vs. 4-Chlorophenyl Substituent Dictates Cross-Coupling Partner Selection and Biological Potency

The 4-bromophenyl group at position 2 of the target compound (CAS 524724-73-0) represents a more reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) compared to its 4-chlorophenyl analog (CAS 524724-70-7) . The C–Br bond dissociation energy is approximately 20–29 kJ/mol lower than C–Cl in aromatic systems, translating to higher oxidative addition rates with Pd(0) catalysts [1]. Additionally, bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and greater polarizability enhance halogen bonding interactions with biological targets, a feature that has been correlated with improved binding affinity in imidazo[1,2-a]pyridine-based inhibitor programs [1]. The molecular weight difference of 44.45 g/mol (315.17 vs. 270.72 g/mol) between the bromo and chloro analogs also necessitates distinct analytical method parameters during procurement and QC release testing.

Cross-coupling reactivity Halogen bonding potential Bioisosteric replacement

Antimicrobial Activity Class-Level Inference: Imidazo[1,2-a]pyridine-3-carbaldehyde-Derived Imines Show MIC Values Against Staphylococcus aureus and Escherichia coli

A directly relevant head-to-head study by Moutaouakil et al. (2024) synthesized imidazo[1,2-a]pyridine-derived imines by condensing 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with primary amines and evaluated their in vitro antimicrobial activity against a panel of bacteria and fungi [1]. The study serves as a class-level reference point for the target compound, which shares the critical 4-bromophenyl and carbaldehyde pharmacophores but replaces the 6-chloro with an 8-methyl substituent. This 6-chloro analog is the only structurally characterized and biologically evaluated compound with published quantitative MIC data in the immediate chemical neighborhood; however, direct MIC values for the 8-methyl analog (target compound) have not been disclosed in the peer-reviewed literature as of this search date [1]. The study demonstrates that the imidazo[1,2-a]pyridine-3-carbaldehyde scaffold decorated with a 4-bromophenyl group at position 2 and an aldehyde at position 3 is a viable template for generating antimicrobial leads, and the 8-methyl substitution in the target compound represents a distinct SAR point that may modulate both potency and selectivity versus the 6-chloro congener.

Antimicrobial MIC Imidazo[1,2-a]pyridine derivatives

Optimal Research and Industrial Application Scenarios for 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 524724-73-0)


Diversification of Imidazo[1,2-a]pyridine-Based Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

The 4-bromophenyl substituent at position 2 provides a robust handle for Pd-catalyzed cross-coupling with arylboronic acids, enabling rapid parallel synthesis of biaryl derivatives for kinase inhibitor screening programs. The simultaneous presence of the 3-carbaldehyde group permits orthogonal functionalization (e.g., reductive amination, Knoevenagel condensation) without cross-reactivity at the bromophenyl site, as supported by the general synthetic transformations described for imidazo[1,2-a]pyridine-3-carbaldehydes . The 8-methyl group ensures that the steric and electronic environment of the pyridine ring is distinct from unsubstituted or 7-methyl analogs, a factor critical for probing kinase selectivity profiles in ATP-competitive inhibitor design .

Synthesis of Heterocyclic Schiff Bases and Chalcones for Antimicrobial Screening

Based on the class-level evidence from Moutaouakil et al. (2024), which demonstrated that imidazo[1,2-a]pyridine-3-carbaldehydes condense efficiently with primary amines to generate Schiff base-type imines with promising antimicrobial profiles , the target compound's 3-carbaldehyde group is ideally positioned for analogous derivatization. The 8-methyl substitution provides a distinct SAR data point that can be systematically compared against the 6-chloro analog to establish the impact of the substituent's electronic nature and position on antimicrobial potency. This compound is therefore a strategic procurement target for medicinal chemistry groups building focused libraries against bacterial and fungal pathogens.

Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibitor Lead Optimization for Glioblastoma

The imidazo[1,2-a]pyridine scaffold has been validated as a novel chemotype for aldehyde dehydrogenase 1A3 inhibition, an emerging target in glioblastoma stem cell eradication . While the published series focused on variously substituted imidazo[1,2-a]pyridine-3-carbaldehydes, the specific 8-methyl-4-bromophenyl combination has not yet been profiled. The aldehyde group at position 3 is hypothesized to engage the catalytic cysteine residue of ALDH1A3 through covalent or reversible interactions, and the 8-methyl group's steric contribution may influence isoform selectivity. Procurement of this specific compound enables structure-activity relationship expansion and head-to-head potency comparison against published ALDH1A3 inhibitors bearing alternative substitution patterns.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.